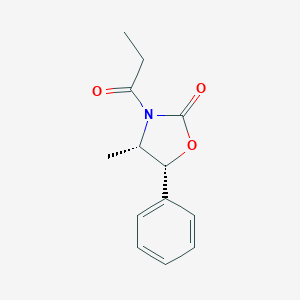

5-O-DMT-2-O-TBDMS-N-Ac-cytidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5’-DMT-2’-O-TBDMS-N-Ac-cytidine is a multi-faceted compound that has caught the attention of pharmaceutical researchers worldwide . With its nucleoside analogue properties, this compound exhibits remarkable inhibitory capabilities on DNA replication, thereby influencing the development of antiviral and anticancer agents . Its potential therapeutic properties have also been the focus of investigation for neurological disorders like Alzheimer’s and Parkinson’s .

Synthesis Analysis

The synthesis of 5’-DMT-2’-O-TBDMS-N-Ac-cytidine involves the use of phosphoramidite . The compound is synthesized using conventional techniques and has been used in the preparation of nucleoside analogs and other nucleic acid derivatives for research and pharmaceutical purposes .Molecular Structure Analysis

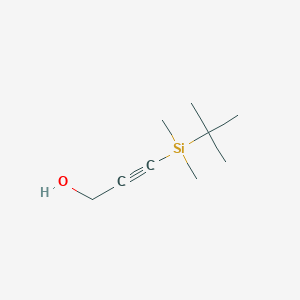

The molecular formula of 5’-DMT-2’-O-TBDMS-N-Ac-cytidine is C38H47N3O8Si . It has a molecular weight of 701.88 .Chemical Reactions Analysis

As a nucleoside analogue, 5’-DMT-2’-O-TBDMS-N-Ac-cytidine exhibits remarkable inhibitory capabilities on DNA replication . This property allows it to influence the development of antiviral and anticancer agents .Physical And Chemical Properties Analysis

5’-DMT-2’-O-TBDMS-N-Ac-cytidine is a white crystalline powder . It is soluble in acetonitrile .Wissenschaftliche Forschungsanwendungen

DNA and RNA Synthesis

“5’-O-DMT-2’-O-TBDMS-Ac-rC” is a modified nucleoside that can be used to synthesize DNA or RNA . This makes it a valuable tool in molecular biology research, where it can be used to create specific sequences of DNA or RNA for various experiments.

Inhibitory Capabilities on DNA Replication

This compound exhibits remarkable inhibitory capabilities on DNA replication . This property can be exploited in the development of antiviral and anticancer agents, where the goal is often to inhibit the replication of harmful DNA sequences.

Drug Discovery

The unique properties of “5’-O-DMT-2’-O-TBDMS-Ac-rC” make it a potential candidate for drug discovery . It could be used to develop new drugs that target specific biological pathways or processes.

Gene Therapy

The ability of “5’-O-DMT-2’-O-TBDMS-Ac-rC” to inhibit DNA replication could also be used in gene therapy . By inhibiting the replication of harmful genes, it could potentially be used to treat genetic diseases.

Understanding Diseases Related to Adenosine Signaling Pathways

This compound finds applications in understanding diseases related to adenosine signaling pathways . Adenosine is a crucial molecule in many biological processes, and disruptions in its signaling pathways can lead to various diseases.

RNA Interference (RNAi)

“5’-O-DMT-2’-O-TBDMS-Ac-rC” belongs to the group of 2′O-TBDMS RNA Phosphoramidites . These compounds are used in RNA interference (RNAi), a popular tool for the sequence-specific inhibition of gene expression. RNAi can be used in target validation and other drug development techniques .

Zukünftige Richtungen

Given its remarkable inhibitory capabilities on DNA replication, 5’-DMT-2’-O-TBDMS-N-Ac-cytidine holds great promise in the development of antiviral and anticancer agents . Its potential therapeutic properties have also been the focus of investigation for neurological disorders like Alzheimer’s and Parkinson’s . Its versatile application in mainstream medical research highlights its indispensable place in the clinical setting .

Eigenschaften

IUPAC Name |

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H47N3O8Si/c1-25(42)39-32-22-23-41(36(44)40-32)35-34(49-50(7,8)37(2,3)4)33(43)31(48-35)24-47-38(26-12-10-9-11-13-26,27-14-18-29(45-5)19-15-27)28-16-20-30(46-6)21-17-28/h9-23,31,33-35,43H,24H2,1-8H3,(H,39,40,42,44)/t31-,33-,34-,35-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFRWPAYPCFTQHK-HYGOWAQNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)O[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)O[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H47N3O8Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10456433 |

Source

|

| Record name | N-Acetyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-[tert-butyl(dimethyl)silyl]cytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

701.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-O-DMT-2-O-TBDMS-N-Ac-cytidine | |

CAS RN |

121058-85-3 |

Source

|

| Record name | N-Acetyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-[tert-butyl(dimethyl)silyl]cytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide](/img/structure/B179922.png)